molecular formula C7H6FNO B3415909 (E)-2-Fluorobenzaldehyde oxime CAS No. 451-79-6

(E)-2-Fluorobenzaldehyde oxime

Cat. No.: B3415909
CAS No.: 451-79-6
M. Wt: 139.13 g/mol
InChI Key: YPVOCNRPBFPDLO-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-Fluorobenzaldehyde oxime is an organic compound that belongs to the class of oximes, which are characterized by the presence of a C=N-OH functional group. This compound is derived from 2-fluorobenzaldehyde and hydroxylamine. Oximes are known for their versatility in various chemical reactions and applications, making them valuable in both research and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-2-Fluorobenzaldehyde oxime can be synthesized through the condensation reaction of 2-fluorobenzaldehyde with hydroxylamine hydrochloride. The reaction typically takes place in an aqueous or alcoholic medium, often under mild acidic conditions to facilitate the formation of the oxime. The general reaction is as follows:

2-Fluorobenzaldehyde+Hydroxylamine Hydrochloride(E)-2-Fluorobenzaldehyde Oxime+HCl\text{2-Fluorobenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 2-Fluorobenzaldehyde+Hydroxylamine Hydrochloride→(E)-2-Fluorobenzaldehyde Oxime+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (E)-2-Fluorobenzaldehyde oxime can undergo oxidation reactions to form corresponding nitrile compounds.

    Reduction: Reduction of the oxime can yield amines, which are valuable intermediates in various chemical syntheses.

    Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 2-fluorobenzonitrile.

    Reduction: Formation of 2-fluorobenzylamine.

    Substitution: Formation of various substituted oximes depending on the reagents used.

Scientific Research Applications

(E)-2-Fluorobenzaldehyde oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-2-Fluorobenzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form stable complexes with metal ions or act as a nucleophile in various biochemical reactions. This interaction can modulate the activity of enzymes or other proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

    Benzaldehyde oxime: Similar structure but lacks the fluorine substituent.

    2-Chlorobenzaldehyde oxime: Contains a chlorine substituent instead of fluorine.

    2-Bromobenzaldehyde oxime: Contains a bromine substituent instead of fluorine.

Uniqueness: (E)-2-Fluorobenzaldehyde oxime is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

451-79-6

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

IUPAC Name

(NZ)-N-[(2-fluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H6FNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5-

InChI Key

YPVOCNRPBFPDLO-UITAMQMPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\O)F

SMILES

C1=CC=C(C(=C1)C=NO)F

Canonical SMILES

C1=CC=C(C(=C1)C=NO)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-Fluorobenzaldehyde oxime
Reactant of Route 2
(E)-2-Fluorobenzaldehyde oxime
Reactant of Route 3
Reactant of Route 3
(E)-2-Fluorobenzaldehyde oxime
Reactant of Route 4
Reactant of Route 4
(E)-2-Fluorobenzaldehyde oxime
Reactant of Route 5
Reactant of Route 5
(E)-2-Fluorobenzaldehyde oxime
Reactant of Route 6
(E)-2-Fluorobenzaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.